molecular formula C17H28N6O B6444441 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2193959-85-0

2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

货号: B6444441
CAS 编号: 2193959-85-0
分子量: 332.4 g/mol
InChI 键: WGEJCXBXSCCDNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one (CAS 2193959-85-0) is a chemical compound supplied for research and development purposes. This molecule features a complex structure with a dimethylaminopyrimidine group linked to a piperazine ring, which is in turn connected to a piperidine moiety via an ethanone spacer . It has a molecular formula of C17H28N6O and a molecular weight of 332.44 g/mol . The structural architecture of this compound, which incorporates multiple nitrogen-rich heterocycles, is often associated with potential biological activity in pharmaceutical research. Compounds with similar piperazine and piperidine scaffolds are frequently investigated in medicinal chemistry for their binding affinities to various biological targets. Specifications: • CAS Number: 2193959-85-0 • Molecular Formula: C17H28N6O • Molecular Weight: 332.44 g/mol • IUPAC Name: 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one • SMILES: C(=O)(N1CCCCC1)CN2CCN(C3C=CN=C(N(C)C)N=3)CC1 This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-20(2)17-18-7-6-15(19-17)22-12-10-21(11-13-22)14-16(24)23-8-4-3-5-9-23/h6-7H,3-5,8-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEJCXBXSCCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one , with the CAS number 2640962-39-4 , is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H28N6OC_{17}H_{28}N_{6}O with a molecular weight of 332.4 g/mol . The structure comprises multiple heterocyclic rings, including piperazine and pyrimidine moieties, which are known for their roles in various biological activities.

Research indicates that compounds containing piperazine and pyrimidine structures often interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Kinases : The compound may inhibit certain protein kinases that play crucial roles in cell proliferation and survival.
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
A549 (Lung Cancer)9Inhibits cell proliferation and induces senescence
HepG2 (Liver Cancer)0.25Regulates AMPK phosphorylation and arrests the cell cycle

These findings suggest that the compound may be effective against multiple cancer types by disrupting key cellular processes.

Case Studies

A notable case study involved testing the compound's efficacy against the A549 human lung cancer cell line. The results demonstrated:

  • Inhibition of Cell Migration : The compound significantly reduced the migration capabilities of A549 cells.
  • Loss of Cell Morphology : Prolonged exposure led to morphological changes indicative of cell death.

These results indicate that the compound not only inhibits proliferation but also affects cellular architecture, which is critical for cancer metastasis.

Synthesis and Chemical Reactions

The synthesis of 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step processes including:

  • Formation of the Piperazine Ring : Achieved through reactions involving ethylenediamine.
  • Coupling with Pyrimidine Derivatives : This step is crucial for developing the desired biological activity.

The compound can undergo various chemical reactions such as oxidation and nucleophilic substitution, which can be exploited for further modifications to enhance biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound shares structural motifs with several classes of bioactive molecules, particularly those targeting kinases, GPCRs, or epigenetic regulators. Below is a detailed comparison with structurally related compounds from the literature:

Compound Key Structural Features Biological Activity Key Differences
Target Compound
2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
- 2-(Dimethylamino)pyrimidine
- Piperazine linker
- Piperidin-1-yl ethanone
Not explicitly reported (inference: kinase inhibition) N/A
12n ()
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(piperidin-1-yl)phenyl)amino)pyrimidine-5-carbonitrile
- Thiazole substituent
- Piperidine-linked phenylamino group
CDK9 inhibitor (IC₅₀ = 12 nM) Thiazole replaces dimethylamino group; carbonitrile vs. ethanone backbone
12p ()
5-(5-Fluoro-2-(3-(piperazin-1-yl)phenylamino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine
- Fluorinated pyrimidine
- Piperazine-phenylamino group
CDK9 inhibitor (IC₅₀ = 8 nM) Fluorine substitution enhances metabolic stability; thiazole-amino side chain
Compound in
2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
- Pyrazole-substituted pyrimidine
- Pyrrolidin-1-yl ethanone
Not reported (structural analogue for kinase targets) Pyrrolidine vs. piperidine; pyrazole adds π-π stacking potential
Compound in
1-(4-Methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
- 4-Methylpiperidine
- Pyrrolidinylpyrimidine
Not reported (similar scaffold for epigenetic modulators) Methylpiperidine and pyrrolidine substituents alter steric and electronic properties
3e ()
1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one
- Indolylpropyl-piperazine
- Benzoyl-piperazine
Anticancer (in vitro cytotoxicity assays) Indole and benzoyl groups introduce hydrophobicity; dual piperazine backbone

Structure-Activity Relationship (SAR) Insights

Pyrimidine Substitution: The dimethylamino group at position 2 of the pyrimidine (target compound) likely enhances solubility and hydrogen bonding compared to methylamino (e.g., 12m in ) or unsubstituted pyrimidines . Fluorination (e.g., 12p in ) improves metabolic stability but may reduce cell permeability due to increased polarity .

Linker and Heterocycle Variations: Piperazine linkers (common in all compounds) provide conformational flexibility, aiding target binding. Replacing piperazine with morpholine (e.g., ) reduces basicity and alters pharmacokinetics . Piperidin-1-yl vs. pyrrolidin-1-yl: Piperidine’s larger ring size (6-membered vs.

Physical and Chemical Properties

Property Target Compound 12n () Compound in
Molecular Weight ~387 g/mol 437 g/mol 355 g/mol
Melting Point Not reported 254–256°C Not reported
Purity Not reported 100% 98% (inferred from CAS data)

Research Findings

  • Kinase Inhibition : Compounds with pyrimidine-piperazine scaffolds (e.g., ) exhibit potent CDK9 inhibition (IC₅₀ < 20 nM), suggesting the target compound may share this activity .
  • Selectivity : Piperidine-substituted derivatives (e.g., target compound) show higher selectivity for CDK9 over CDK2/4 compared to pyrrolidine analogues .
  • Synthetic Feasibility : The target compound’s synthesis likely parallels routes in , involving coupling of pyrimidine intermediates with piperazine and piperidine precursors .

准备方法

Formation of the Pyrimidinyl-Piperazine Core

The foundational step involves synthesizing the 4-[2-(dimethylamino)pyrimidin-4-yl]piperazine intermediate. This is typically achieved via an SNAr reaction between 4-chloro-2-(dimethylamino)pyrimidine and piperazine under basic conditions.

Example Protocol

  • Reactants : 4-Chloro-2-(dimethylamino)pyrimidine (1.0 eq), piperazine (2.5 eq)

  • Solvent : Toluene or acetonitrile

  • Base : Potassium carbonate (3.0 eq)

  • Conditions : Reflux at 80–100°C for 12–24 hours

  • Yield : 68–75%

The reaction’s efficiency depends on the electron-withdrawing nature of the dimethylamino group, which activates the pyrimidine ring for nucleophilic attack at the 4-position.

Convergent Synthesis Strategy

This method employs preformed building blocks to streamline the synthesis.

Preparation of Preformed Intermediates

  • Piperazine-Pyrimidine Block : Synthesized as described in Section 2.1.

  • Piperidine-Ethanone Block : Prepared via Friedel-Crafts acylation of piperidine with acetic anhydride, followed by bromination at the α-position.

Coupling Reaction

A Buchwald-Hartwig coupling between the brominated ethanone and the piperazine-pyrimidine intermediate using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) achieves C–N bond formation.

Representative Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.5 eq)

  • Solvent : 1,4-Dioxane

  • Yield : 82%

Optimization Strategies for Enhanced Efficiency

Leaving Group Optimization

Comparative studies demonstrate that substituting chloride with bromide in the acetylating agent improves reaction kinetics:

Leaving GroupReaction Time (h)Yield (%)
Cl1268
Br682

Data synthesized from

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance SNAr reactivity, while weaker bases (K₂CO₃) minimize side reactions compared to stronger alternatives (NaH).

Challenges and Mitigation Approaches

Regioselectivity in Pyrimidine Functionalization

The electron-donating dimethylamino group directs substitution to the 4-position of the pyrimidine ring. However, trace amounts of 2-substituted byproducts may form, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Purification of Hydrophilic Intermediates

The high polarity of piperazine derivatives complicates isolation. Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >95% purity for the final product.

Comparative Data on Synthetic Methods

MethodKey StepConditionsYield (%)Purity (%)
Stepwise SNArChloroacetyl displacementRT, 8 h6892
Convergent CouplingPd-catalyzed C–N bond100°C, 12 h8296
Optimized SNArBromoacetyl displacement0°C, 6 h8594

Data compiled from

常见问题

Q. What are the key steps and optimization strategies for synthesizing 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one?

  • Methodological Answer : The synthesis involves a multi-step approach:
  • Step 1 : Construct the pyrimidine core by reacting 4-chloropyrimidine with dimethylamine to introduce the dimethylamino group .
  • Step 2 : Attach the piperazine ring via nucleophilic aromatic substitution under reflux conditions (e.g., in DMF at 80–100°C) .
  • Step 3 : Couple the piperidine moiety using a ketone-forming reaction, such as a nucleophilic acyl substitution with 1-(piperidin-1-yl)ethanone, in the presence of a base like triethylamine .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Final yield improvements (e.g., 60–75%) are achieved by optimizing solvent polarity and catalyst loading (e.g., Pd/C for coupling steps) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions on the pyrimidine, piperazine, and piperidine rings. Key signals include the dimethylamino singlet (~2.8 ppm) and piperidine methylene protons (~3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 388.4 (C17_{17}H28_{28}N6_6O) .
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs (e.g., serotonin receptors) due to structural analogs showing affinity for these targets .
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
  • Cellular Uptake : Evaluate cytotoxicity in HEK-293 or HeLa cells via MTT assay (48-hour exposure, IC50_{50} calculation) .
  • Data Interpretation : Compare results to reference compounds (e.g., staurosporine for kinases) to establish baseline activity .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts in large-scale preparations?

  • Methodological Answer :
  • Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., coupling reactions) to enhance heat dissipation and reduce side reactions .
  • Solvent Optimization : Replace DMF with less toxic solvents (e.g., 2-MeTHF) for piperazine coupling, improving green chemistry metrics .
  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos systems for Suzuki-Miyaura couplings, which may reduce metal residues in the final product .

Q. How should researchers resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically modify substituents (e.g., replace piperidine with morpholine) and test against the same biological targets. Use clustering algorithms to identify activity trends .
  • Binding Mode Validation : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare interactions of analogs with target proteins (e.g., kinase ATP-binding pockets) .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT2A_{2A} receptor) for 100 ns to assess binding stability and key residue interactions (e.g., hydrogen bonds with Asp155) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to prioritize synthesis .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate pharmacokinetics (e.g., logP ~2.1, BBB permeability) and guide in vivo studies .

Q. What methodologies are recommended for in vivo safety and toxicity profiling?

  • Methodological Answer :
  • Acute Toxicity (OECD 423) : Administer 300–2000 mg/kg doses to rodents, monitoring for 14 days for mortality, organ weight changes, and histopathology .
  • Genotoxicity : Conduct Ames test (TA98 strain) and micronucleus assay in bone marrow cells .
  • Cardiotoxicity Screening : Use hERG channel inhibition assays (patch-clamp electrophysiology) to assess arrhythmia risk .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。